molecular formula C23H24N4O2 B2720459 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]propanamide CAS No. 1185073-55-5

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]propanamide

Cat. No.: B2720459
CAS No.: 1185073-55-5
M. Wt: 388.471
InChI Key: NEZYKIVXOXIAKY-UHFFFAOYSA-N
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Description

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl}propanamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a 4-oxo group and substituted at position 8 with a methyl group. The propanamide side chain is linked to a 3-isopropylphenyl moiety (C21H20N4O2, MW 360.41) .

Properties

IUPAC Name

3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(3-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-14(2)16-5-4-6-17(12-16)25-20(28)9-10-27-13-24-21-18-11-15(3)7-8-19(18)26-22(21)23(27)29/h4-8,11-14,26H,9-10H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZYKIVXOXIAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4=CC=CC(=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Pyrimidine Ring Formation: The pyrimidine ring can be constructed via cyclization reactions involving appropriate precursors.

    Amide Bond Formation: The final step involves coupling the indole-pyrimidine intermediate with 3-isopropylphenylpropanoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the specific substitution reaction, but typical reagents include halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]propanamide exhibit significant anticancer properties. For instance, in vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

Research has shown that similar compounds possess antimicrobial activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as potential antibiotics. A study indicated that the compound's structural features enhance its binding affinity to bacterial targets, thereby inhibiting growth effectively.

Anti-inflammatory Effects

Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a crucial role in the inflammatory response by catalyzing the production of leukotrienes. In silico evaluations have shown promising binding affinities, indicating potential for further development as an anti-inflammatory agent.

Material Science Applications

The unique chemical structure of this compound also positions it as a candidate for applications in material science. Its properties may allow for utilization in the development of novel materials with specific optical or electronic characteristics. Studies exploring its polymerization potential are ongoing to assess its viability in creating advanced materials.

Case Studies and Research Findings

  • Anticancer Activity Study : A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of pyrimidoindole derivatives, highlighting their anticancer activities through apoptosis induction mechanisms in breast cancer cell lines .
  • Antimicrobial Efficacy : Research conducted on related compounds demonstrated effective inhibition against various bacterial strains with MIC values lower than those of traditional antibiotics . This suggests a promising alternative for treating resistant bacterial infections.
  • Molecular Docking Analysis : In silico studies have been performed to evaluate the binding interactions between this compound and key biological targets involved in inflammation and cancer pathways .

Mechanism of Action

The mechanism of action of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]propanamide would depend on its specific biological target. Generally, such compounds might:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Gene Expression: Influence the transcription or translation of specific genes.

Comparison with Similar Compounds

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)propanamide

  • Key Difference : The 3-methylphenyl substituent replaces the 3-isopropylphenyl group in the target compound.
  • Data : Catalog data (CAS 1105212-33-6) confirm availability but lack bioactivity details .

(R)-N-(4-Hydroxy-3-((2-methylpyrrolidin-1-yl)methyl)phenyl)-3-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)propanamide (Compound 3.63)

  • Structure : Pyrido[3,4-b]indole core (vs. pyrimidoindole) with a 4-hydroxyphenyl-pyrrolidinylmethyl group.
  • Activity: Synthesized for organophosphorus intoxication studies; substituents enhance cholinergic activity .
  • Comparison : The pyrimidoindole’s fused pyrimidine ring may confer greater metabolic stability than pyridoindole’s pyridine ring .

Propanamide Derivatives with Heterocyclic Moieties

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((4-(trifluoromethoxy)phenyl)sulfonyl)propanamide (Compound 57)

  • Structure : Indole-based propanamide with sulfonamide and trifluoromethoxy groups.
  • Activity : Developed as a selective COX-2 inhibitor; sulfonamide enhances target specificity .
  • Comparison : The target compound’s pyrimidoindole core lacks sulfonamide functionalization, suggesting divergent therapeutic targets (e.g., kinase vs. cyclooxygenase inhibition) .

3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide

  • Structure : Propanamide with phenylsulfanyl and piperidinylsulfonyl groups.
  • Properties : Higher molecular weight (MW 412.54 vs. 360.41) due to sulfonyl and piperidine substituents .
  • Comparison : Sulfur-containing groups may increase oxidative metabolism liability compared to the target compound’s hydrocarbon substituents .

Kinase Inhibitors with Propanamide Linkers

Encorafenib

  • Structure : Complex pyrazole-pyrimidine kinase inhibitor (MW 540) with methanesulfonamido and propan-2-yl groups.
  • Activity : Targets BRAF V600E mutations; 86% plasma protein binding limits free drug availability .
  • Comparison : The target compound’s smaller size (MW 360.41) and lack of sulfonamide groups may reduce protein binding, enhancing tissue penetration .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Reported Activity Source
Target Compound Pyrimido[5,4-b]indole 8-methyl, 3-isopropylphenyl 360.41 N/A
3-{8-methyl-4-oxo-pyrimidoindol-3-yl}-N-(3-methylphenyl)propanamide Pyrimido[5,4-b]indole 3-methylphenyl 346.40 N/A
(R)-N-(4-Hydroxy-3-(pyrrolidinylmethyl)phenyl)-3-(pyrido[3,4-b]indol-2-yl)propanamide Pyrido[3,4-b]indole 4-hydroxyphenyl, pyrrolidinylmethyl ~480 (estimated) Cholinergic modulation
3-(Indol-2-yl)-N-(trifluoromethoxyphenylsulfonyl)propanamide Indole 4-chlorobenzoyl, sulfonamide ~550 (estimated) COX-2 inhibition
Encorafenib Pyrazole-pyrimidine Methanesulfonamido, propan-2-yl 540 BRAF kinase inhibition

Research Findings and Implications

  • Synthetic Complexity : The target compound’s synthesis likely involves oxime formation and alkylation steps akin to ’s methods for methyl esters and brominated derivatives .
  • Bioactivity Gaps : While analogues like Compound 57 () and encorafenib () have defined mechanisms, the target compound’s pyrimidoindole core warrants evaluation in kinase or cell proliferation assays .
  • Pharmacokinetics : The 3-isopropylphenyl group may enhance lipophilicity, improving blood-brain barrier penetration compared to 3-methylphenyl analogues .

Biological Activity

The compound 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]propanamide is a member of the pyrimidoindole family, characterized by its complex structure that includes a pyrimidine ring fused with an indole moiety. This compound has garnered interest due to its potential biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O2C_{19}H_{18}N_{4}O_{2}, with a molecular weight of 366.4 g/mol. The structure is defined by the presence of key functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H18N4O2C_{19}H_{18}N_{4}O_{2}
Molecular Weight366.4 g/mol
IUPAC NameThis compound
CAS Number1105247-19-5

Anticancer Properties

Recent studies have highlighted the potential of pyrimidoindole derivatives in cancer treatment. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.

  • Mechanism of Action : The compound may exert its effects by inhibiting key enzymes involved in nucleic acid synthesis, such as dihydrofolate reductase (DHFR), which is crucial for DNA replication and repair. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Case Studies : A study evaluating a related pyrimidoindole compound demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. This suggests that this compound may exhibit similar activity .

Antimicrobial Activity

The antimicrobial properties of pyrimidoindole derivatives have also been investigated. The compound's structural features suggest potential activity against various bacterial strains.

  • Antibacterial Testing : Preliminary tests indicate that similar compounds exhibit minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria comparable to established antibiotics like norfloxacin. For example, derivatives showed MIC values ranging from 0.24 to 15.6 μg/mL against Escherichia coli and Staphylococcus aureus.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Research Findings

Recent research has focused on synthesizing and evaluating the biological activities of various pyrimidoindole derivatives:

  • Synthesis Techniques : Multi-step organic reactions are commonly used to synthesize these compounds, often involving cyclization and functionalization methods to introduce various substituents that enhance biological activity.
  • In Vivo Studies : Animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of these compounds in a biological context.

Q & A

Basic Research Questions

Q. What are the key structural features of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]propanamide?

  • The compound features a pyrimido[5,4-b]indole core with a 4-oxo group and an 8-methyl substituent. The propanamide side chain is linked to a 3-isopropylphenyl group via an N-aryl bond.
  • Methodological Insight : Structural confirmation relies on NMR (¹H/¹³C) and mass spectrometry (MS) to verify substituent positions and connectivity .

Q. What is the molecular formula and weight of this compound?

  • Molecular Formula : Based on analogs (e.g., C25H19N5O4S in ), the formula is likely C24H24N4O2 (requires experimental validation).
  • Molecular Weight : Estimated ~428.5 g/mol (exact mass requires high-resolution MS).

Q. What synthetic routes are typically used to prepare pyrimidoindole derivatives?

  • Multi-step synthesis involving:

  • Construction of the pyrimidoindole core via cyclization reactions.
  • Introduction of substituents (e.g., methyl, isopropylphenyl) using coupling reagents or nucleophilic substitution.
  • Final amidation or thioacetamide formation (e.g., via EDCI/HOBt coupling) .
    • Key Reagents : Anhydrous THF, acetic acid, and chromatography for purification .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Critical Factors :

  • Temperature control during cyclization (0–5°C for intermediates, room temperature for final steps).
  • Catalyst selection (e.g., piperidine for Knoevenagel condensations).
  • Purification : Use of flash chromatography or preparative HPLC to isolate enantiomers or regioisomers .
    • Data-Driven Example : Analogous compounds report yields of 48–91% under optimized conditions .

Q. What spectroscopic techniques are essential for resolving structural ambiguities?

  • ¹H/¹³C NMR : Assign methyl (δ ~1.2–1.4 ppm) and isopropyl groups (δ ~2.8–3.1 ppm for CH).
  • 2D NMR (COSY, HSQC) : Confirm spatial proximity of pyrimidoindole protons and side-chain linkages.
  • High-Resolution MS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How do substituents (e.g., 8-methyl, isopropylphenyl) influence biological activity?

  • Hypothesis :

  • The 8-methyl group may enhance lipophilicity, improving membrane permeability.
  • The isopropylphenyl moiety could modulate target binding via hydrophobic interactions.
    • Methodology :
  • Compare analogs with/without substituents using in vitro assays (e.g., enzyme inhibition, receptor binding).
  • Perform molecular docking to predict binding poses .

Q. How can researchers address discrepancies in reported biological data for similar compounds?

  • Case Study : Pyrimidoindole analogs show variable IC50 values due to:

  • Purity differences (e.g., residual solvents affecting assays).
  • Assay conditions (e.g., pH, temperature, cell lines).
    • Resolution :
  • Replicate experiments with certified reference standards (≥95% purity by HPLC).
  • Use orthogonal assays (e.g., SPR, ITC) to validate binding .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of the pyrimidoindole core .
  • Bioactivity Testing : Include positive controls (e.g., known kinase inhibitors) and validate results across multiple assay platforms .
  • Data Reproducibility : Publish full synthetic protocols and spectral data in supplementary materials .

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